molecular formula C21H22FN3O2S B2549079 2-(4-ethoxyphenyl)-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide CAS No. 897456-17-6

2-(4-ethoxyphenyl)-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide

Cat. No. B2549079
CAS RN: 897456-17-6
M. Wt: 399.48
InChI Key: PGFFLTGEPDHLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-ethoxyphenyl)-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . These include an ethoxyphenyl group, a fluorophenyl group, an imidazole ring, and a thioether linkage.


Synthesis Analysis

While the specific synthesis pathway for this compound is not provided, similar compounds are often synthesized through condensation reactions or coupling reactions . The choice of method would depend on the starting materials and the specific functional groups present in the final compound.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) attached to a thioether linkage (a sulfur atom bonded to two carbon atoms). This structure is further connected to a fluorophenyl group (a phenyl ring with a fluorine substituent) and an ethoxyphenyl group (a phenyl ring with an ethoxy substituent) .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the imidazole ring is a common motif in biologically active compounds and can participate in a variety of chemical reactions . The presence of the fluorine atom could also influence the compound’s reactivity, as fluorine is highly electronegative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, the presence of the fluorine atom could affect the compound’s polarity, while the imidazole ring could influence its acidity or basicity .

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

  • Study : Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes, characterized by various spectroscopic methods and single-crystal X-ray crystallography, exhibit significant antioxidant activity. This suggests potential applications in studying the antioxidant properties of similar compounds (Chkirate et al., 2019).

Comparative Metabolism of Chloroacetamide Herbicides

  • Study : The metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes was compared. This research could provide a basis for understanding the metabolic pathways and interactions of similar acetamide derivatives in biological systems, contributing to pharmacokinetic and toxicological studies (Coleman et al., 2000).

Antipsychotic Potential of Pyrazol-5-ols

  • Study : A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their antipsychotic-like properties without interacting with dopamine receptors. This research highlights the potential for developing new antipsychotic drugs from similar chemical structures (Wise et al., 1987).

Antimicrobial Activities of Thiazoles

  • Study : The synthesis of thiazole derivatives and their antimicrobial activities were explored. This suggests that compounds with thiazole structures or related functionalities could have promising antimicrobial properties (Wardkhan et al., 2008).

Synthesis and Anticancer Screening of Imidazothiadiazole Analogs

  • Study : N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and screened for their cytotoxic activities against different cancer cell lines. This indicates the potential of similar compounds for anticancer drug development (Abu-Melha, 2021).

Mechanism of Action

The mechanism of action of this compound is not specified, but it could potentially exhibit biological activity due to the presence of the imidazole ring and the fluorophenyl group, both of which are common features in many biologically active compounds .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the presence of functional groups common in pharmaceutical and agrochemical compounds, it could be of interest in these fields .

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c1-2-27-18-9-3-15(4-10-18)13-20(26)23-11-12-28-21-24-14-19(25-21)16-5-7-17(22)8-6-16/h3-10,14H,2,11-13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFFLTGEPDHLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.